Tryptamine-d4 Hydrochloride Tryptamine-d4 Hydrochloride Tryptamine-d4 is intended for use as an internal standard for the quantification of tryptamine by GC- or LC-MS. Tryptamine is an indole alkaloid and intermediate in the biosynthesis of serotonin and the phytohormone melatonin in plants. It increases levels of the terpenoid indole alkaloids ajmalicine, strictosidine, and catharanthine in cultures of C. roseus. Tryptamine is also a product of tryptophan metabolism in mammals. Tryptamine derivatives have been synthetically produced as hallucinogenic drugs of abuse that act on the serotonergic system.

Brand Name: Vulcanchem
CAS No.: 340257-60-5
VCID: VC21150608
InChI: InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2,6D2;
SMILES: C1=CC=C2C(=C1)C(=CN2)CCN.Cl
Molecular Formula: C10H13ClN2
Molecular Weight: 200.70 g/mol

Tryptamine-d4 Hydrochloride

CAS No.: 340257-60-5

Cat. No.: VC21150608

Molecular Formula: C10H13ClN2

Molecular Weight: 200.70 g/mol

* For research use only. Not for human or veterinary use.

Tryptamine-d4 Hydrochloride - 340257-60-5

Specification

Description Tryptamine-d4 is intended for use as an internal standard for the quantification of tryptamine by GC- or LC-MS. Tryptamine is an indole alkaloid and intermediate in the biosynthesis of serotonin and the phytohormone melatonin in plants. It increases levels of the terpenoid indole alkaloids ajmalicine, strictosidine, and catharanthine in cultures of C. roseus. Tryptamine is also a product of tryptophan metabolism in mammals. Tryptamine derivatives have been synthetically produced as hallucinogenic drugs of abuse that act on the serotonergic system.

CAS No. 340257-60-5
Molecular Formula C10H13ClN2
Molecular Weight 200.70 g/mol
IUPAC Name 1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2,6D2;
Standard InChI Key KDFBGNBTTMPNIG-NXMSQKFDSA-N
Isomeric SMILES [2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])N.Cl
SMILES C1=CC=C2C(=C1)C(=CN2)CCN.Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCN.Cl

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